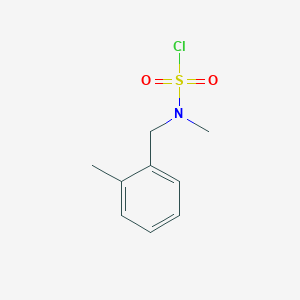

Methyl(2-methylbenzyl)sulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl(2-methylbenzyl)sulfamoyl chloride (CAS 36959-70-3), also referred to as benzyl(methyl)sulfamoyl chloride (BMSC), is a reactive organosulfur compound widely used in organic synthesis. It serves as a versatile reagent for forming covalent bonds (e.g., C–S, C–N) and synthesizing cyclic compounds, including heterocycles of pharmaceutical interest . Its structure features a methyl group and a 2-methylbenzyl substituent on the sulfamoyl chloride core, which influences its reactivity and applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-methylbenzyl)sulfamoyl chloride can be synthesized through the reaction of 2-methylbenzylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylbenzylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbenzyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfamoyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Reduction: The compound can be reduced to form the corresponding sulfamoyl derivative.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

Sulfonamides: Formed through substitution reactions with amines.

Sulfonates: Formed through substitution reactions with alcohols.

Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

Methyl(2-methylbenzyl)sulfamoyl chloride, also known as N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride, is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of approximately . It features a sulfonamide functional group and is primarily used as an acylating agent in organic synthesis.

Scientific Research Applications

This compound is a chemical intermediate that is used in the synthesis of sulfonamide derivatives. These derivatives have antibacterial and antifungal properties, which makes them valuable in the development of therapeutic agents. The compound's mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Pharmaceutical Applications

- Intermediate in Drug Synthesis this compound is utilized in the synthesis of various sulfonamide drugs. Sulfonamides are a class of drugs known for their antimicrobial properties and are used to treat a variety of bacterial infections.

- Enzyme Inhibition Sulfonamide derivatives, formed using this compound, can inhibit bacterial dihydropteroate synthase, an enzyme that is essential for folate synthesis in bacteria.

- Carbonic Anhydrase Inhibitors Sulfamates, which can be synthesized from sulfamoyl chlorides, have been identified as potent inhibitors of carbonic anhydrases (CAs) . CA isozymes, particularly CAIX and CAXII, are overexpressed in tumors, and their inhibition may offer new therapeutic approaches for cancer treatment .

Agrochemical Applications

- Synthesis of Agricultural Chemicals this compound is also used in the production of agricultural chemicals. While the specific applications in this area are not detailed in the provided context, sulfamoyl chlorides, in general, are noted as useful intermediates for preparing herbicidal end products .

- Antimicrobial Properties Derivatives of this compound, particularly sulfamides, exhibit antimicrobial properties and are used in treating bacterial infections.

- Anti-inflammatory Potential Some derivatives have demonstrated potential as anti-inflammatory agents.

- Anticancer Properties Sulfamates occupy a special position, with targets evidenced so far: the steroid sulfatases (STSs) and the carbonic anhydrases (CAs) .

Role in Organic Synthesis

- Acylating Agent this compound functions as an acylating agent in organic synthesis.

- Formation of Sulfonamide Derivatives It is a key intermediate in forming sulfamides, which are important in pharmaceuticals and agrochemicals. The electrophilic chlorine atom in the sulfamoyl chloride makes it reactive and suitable for chemical transformations.

- Nucleophilic Substitution Benzyl(methyl)sulfamoyl chloride readily participates in nucleophilic substitution reactions. The chlorine atom can be replaced by various nucleophiles, such as amines, leading to the formation of corresponding sulfamides.

Mechanism of Action

The mechanism of action of Methyl(2-methylbenzyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Sulfamoyl Chlorides

Structural and Reactivity Differences

Sulfamoyl chlorides vary by substituents on the nitrogen atom, which dictate their electronic and steric properties. Key examples include:

Key Insight : The 2-methylbenzyl group in BMSC introduces steric hindrance, slowing reaction kinetics compared to smaller substituents (e.g., methyl or ethyl). However, this bulk may improve selectivity in certain transformations .

Comparison Table :

Substituent Effects on Physicochemical Properties

- Steric Effects : The 2-methylbenzyl group in BMSC increases molecular weight and reduces solubility in aqueous media compared to alkyl-substituted analogs .

- Electronic Effects : Electron-donating groups (e.g., methoxyethyl) enhance stability during reactions, while aryl groups (e.g., benzyl) favor π-π interactions in drug-receptor binding .

Biological Activity

Methyl(2-methylbenzyl)sulfamoyl chloride is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a sulfamoyl group attached to a methyl-substituted benzyl moiety. The general structure can be represented as follows:

where R represents the 2-methylbenzyl group. The synthesis typically involves the reaction of 2-methylbenzylamine with chlorosulfonic acid, followed by treatment with methyl chloride to yield the sulfamoyl chloride derivative.

Anticancer Properties

This compound has shown promising activity as an inhibitor of certain enzymes implicated in cancer progression. For example, it has been studied for its inhibitory effects on carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The compound demonstrated a high binding affinity with a dissociation constant (Kd) of approximately 0.12 nM, indicating its potential as a selective anticancer agent .

Table 1: Binding Affinities of this compound

| Compound | Kd (nM) | Selectivity Ratio |

|---|---|---|

| This compound | 0.12 | >100 |

| Acetazolamide | 2400 | - |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of enzyme activity crucial for tumor growth. Specifically, it has been noted to inhibit the formation of estrone (E1) and dehydroepiandrosterone (DHEA) from their sulfate esters, suggesting a role in modulating steroidogenesis pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyl ring significantly affect the compound's potency. For instance, the introduction of hydrophobic groups enhances enzyme inhibition, while polar substituents may reduce activity .

Table 2: SAR Insights for Sulfamoyl Compounds

| Modification | Effect on Activity |

|---|---|

| Hydrophobic substituents | Increased inhibition |

| Polar groups | Decreased inhibition |

| Aromatic ring substitutions | Variable effects |

Case Studies

- Inhibition of Carbonic Anhydrase IX : A study evaluated various sulfamoyl benzoate derivatives, including this compound, against CAIX. Results indicated that this compound exhibited one of the highest affinities, supporting its potential use in cancer therapy .

- Antimicrobial Activity : Another investigation assessed the antibacterial properties of sulfamoyl derivatives against various bacterial strains. This compound showed significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), demonstrating its dual potential as both an anticancer and antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl(2-methylbenzyl)sulfamoyl chloride, and what analytical techniques confirm its purity?

- Methodological Answer : The compound is typically synthesized via chlorination of its carboxylic acid precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (Cl₂C₂O₂). For example, sulfamoyl acetyl chlorides are prepared by reacting sulfamoyl acetic acid derivatives with SOCl₂ under anhydrous conditions, followed by purification via trituration with hexane/diethyl ether. Key analytical methods include:

- 1H NMR : Characteristic peaks for aromatic protons (δ 6.90–7.73 ppm) and methyl/methoxy groups (δ 3.73–3.94 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ = 264.0037 for a methoxy-substituted analog) .

- Melting Point : Used to confirm crystallinity (e.g., 147–149°C for 2-(N-(4-methoxyphenyl)sulfamoyl)acetyl chloride) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Critical precautions include:

- Personal Protective Equipment (PPE) : Impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as sulfamoyl chlorides release corrosive HCl gas during reactions .

- Storage : Store in a cool, dry place under inert atmosphere (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture .

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Identifies substituent patterns (e.g., methoxy groups at δ 3.73–3.94 ppm and sulfamoyl CH₂ at δ 4.29–4.44 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., deviation <2 ppm from calculated mass) .

- IR Spectroscopy : Detects sulfonyl chloride (S=O stretching at ~1360–1180 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing by-product formation?

- Methodological Answer :

- Chlorinating Agent Selection : Oxalyl chloride (vs. thionyl chloride) reduces side reactions due to milder conditions, as shown in sulfamoyl acetyl chloride syntheses (yield: 67–80%) .

- Solvent Choice : Anhydrous dichloromethane or toluene minimizes hydrolysis. Post-reaction trituration with non-polar solvents (hexane/ether) removes unreacted starting materials .

- Catalytic Additives : A few drops of DMF accelerate chlorination by generating reactive acyl imidazolium intermediates .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data on the reactivity of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/HRMS data with DFT-calculated chemical shifts and Mulliken charges to identify electronic effects influencing reactivity .

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., sulfonic acids from hydrolysis) and adjust reaction conditions (e.g., lower moisture levels) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize temperature and reagent stoichiometry .

Q. How can this compound be utilized in synthesizing sulfonamide derivatives with enhanced bioactivity?

- Methodological Answer :

- Nucleophilic Substitution : React with heterocyclic amines (e.g., pyrazolines) in DMA to form sulfonamides, as demonstrated in carbonic anhydrase inhibitor syntheses .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro or hydroxy substituents) on the aryl ring to modulate electronic properties and binding affinity .

- Biological Assays : Evaluate derivatives using enzyme inhibition assays (e.g., IC₅₀ determination) and compare with computational docking results .

Properties

Molecular Formula |

C9H12ClNO2S |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride |

InChI |

InChI=1S/C9H12ClNO2S/c1-8-5-3-4-6-9(8)7-11(2)14(10,12)13/h3-6H,7H2,1-2H3 |

InChI Key |

WOXQNLHPTKCCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.